tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate: is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its applications in organic synthesis and its role as a building block in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an epoxide, such as glycidol, under basic conditions . The reaction is carried out in the presence of a base like potassium carbonate or sodium hydroxide, which facilitates the opening of the epoxide ring and the subsequent formation of the carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various intermediates and active pharmaceutical ingredients .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides and carbamates. It serves as a model substrate for investigating the mechanisms of these reactions .
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to be incorporated into various drug candidates, enhancing their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is valued for its reactivity and versatility in chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate involves the opening of the epoxide ring, which can react with various nucleophiles. This reaction is facilitated by the presence of a base, which deprotonates the nucleophile, making it more reactive . The compound can interact with enzymes and proteins, forming covalent bonds and modifying their activity .
Comparison with Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2,3-epoxypropyl)carbamate
- tert-Butyl N-(2-hydroxypropyl)carbamate
Uniqueness: tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is unique due to its specific structure, which combines an epoxide and a carbamate functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
2219371-05-6 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
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